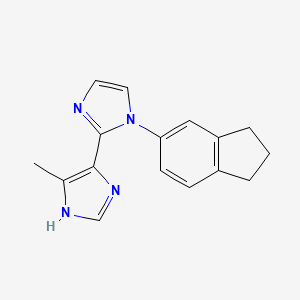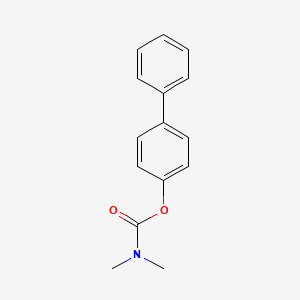
3-nitro-N'-(1-phenylbutylidene)benzohydrazide
Descripción general
Descripción
3-nitro-N'-(1-phenylbutylidene)benzohydrazide, also known as NBH, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. NBH belongs to the class of hydrazones, which are organic compounds that contain a hydrazine functional group (-NH-NH2) attached to a carbonyl group (C=O).
Aplicaciones Científicas De Investigación
3-nitro-N'-(1-phenylbutylidene)benzohydrazide has been studied extensively for its potential applications in the field of medicine. It has been shown to exhibit antibacterial, antifungal, antitumor, and anti-inflammatory activities. 3-nitro-N'-(1-phenylbutylidene)benzohydrazide has also been studied for its potential use as a diagnostic tool for Alzheimer's disease, as it has been shown to selectively bind to beta-amyloid plaques in the brain.
Mecanismo De Acción
The exact mechanism of action of 3-nitro-N'-(1-phenylbutylidene)benzohydrazide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the synthesis of inflammatory mediators. 3-nitro-N'-(1-phenylbutylidene)benzohydrazide has also been shown to induce apoptosis (programmed cell death) in cancer cells, possibly through the activation of caspases, which are enzymes involved in the process of apoptosis.
Biochemical and Physiological Effects:
3-nitro-N'-(1-phenylbutylidene)benzohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 3-nitro-N'-(1-phenylbutylidene)benzohydrazide has also been shown to inhibit the proliferation of cancer cells in vitro and in vivo. In addition, 3-nitro-N'-(1-phenylbutylidene)benzohydrazide has been shown to reduce inflammation and oxidative stress in animal models of inflammation and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-nitro-N'-(1-phenylbutylidene)benzohydrazide in lab experiments is its broad range of pharmacological activities. It can be used to study the effects of inflammation, oxidative stress, and cancer cell proliferation, among other things. However, one of the main limitations of using 3-nitro-N'-(1-phenylbutylidene)benzohydrazide is its low solubility in water, which can make it difficult to administer in vivo. In addition, 3-nitro-N'-(1-phenylbutylidene)benzohydrazide has not been extensively studied for its toxicity and pharmacokinetics, which are important factors to consider when developing a drug.
Direcciones Futuras
There are several future directions for research on 3-nitro-N'-(1-phenylbutylidene)benzohydrazide. One area of interest is its potential use as a diagnostic tool for Alzheimer's disease. Further studies are needed to determine the specificity and sensitivity of 3-nitro-N'-(1-phenylbutylidene)benzohydrazide for beta-amyloid plaques in the brain. Another area of interest is its potential use as a therapeutic agent for cancer and inflammatory diseases. Future studies should focus on optimizing the synthesis and formulation of 3-nitro-N'-(1-phenylbutylidene)benzohydrazide to improve its pharmacokinetic properties and reduce toxicity. Overall, 3-nitro-N'-(1-phenylbutylidene)benzohydrazide shows promise as a versatile and potent compound for scientific research and drug development.
Propiedades
IUPAC Name |
3-nitro-N-[(Z)-1-phenylbutylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-2-7-16(13-8-4-3-5-9-13)18-19-17(21)14-10-6-11-15(12-14)20(22)23/h3-6,8-12H,2,7H2,1H3,(H,19,21)/b18-16- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCCJLGRRWREOO-VLGSPTGOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=N/NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl [(8-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetate](/img/structure/B5331168.png)


![N-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)-N-ethylacetamide](/img/structure/B5331194.png)
![dimethyl 1-cyclopropyl-4-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5331199.png)
![4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5331207.png)
![(3S*,4S*)-1-[3-(1H-indol-3-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5331213.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5331232.png)

![3-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5331253.png)
![2-chloro-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide](/img/structure/B5331259.png)
![3-{3-[2-(allylthio)-1H-benzimidazol-1-yl]-3-oxopropyl}-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5331261.png)
![5-methyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5331271.png)
![2,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5331286.png)